molecular formula C10H14FNO B1498712 2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol CAS No. 2062-47-7

2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol

Cat. No.: B1498712
CAS No.: 2062-47-7
M. Wt: 183.22 g/mol
InChI Key: CJGSNPCDEYCMDA-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol is an aromatic compound characterized by the presence of a dimethylaminomethyl group, a fluorine atom, and a methyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol typically involves the reaction of 4-fluoro-6-methyl-phenol with formaldehyde and dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-fluoro-6-methyl-phenol+formaldehyde+dimethylamineThis compound\text{4-fluoro-6-methyl-phenol} + \text{formaldehyde} + \text{dimethylamine} \rightarrow \text{this compound} 4-fluoro-6-methyl-phenol+formaldehyde+dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine or dimethylaminomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with similar structural features but different functional groups.

    4-Fluoro-2-methylphenol: A simpler compound with a fluorine and methyl group attached to the phenol ring.

Uniqueness

2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol is unique due to the presence of both a dimethylaminomethyl group and a fluorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications .

Properties

IUPAC Name

2-[(dimethylamino)methyl]-4-fluoro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7-4-9(11)5-8(10(7)13)6-12(2)3/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGSNPCDEYCMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654251
Record name 2-[(Dimethylamino)methyl]-4-fluoro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062-47-7
Record name 2-[(Dimethylamino)methyl]-4-fluoro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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